molecular formula C26H31N7O B606619 CG0009 CAS No. 944744-57-4

CG0009

Cat. No.: B606619
CAS No.: 944744-57-4
M. Wt: 457.582
InChI Key: PFCCDXDYVNKMHB-UHFFFAOYSA-N
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Description

CG0009 is a potent and selective a Glycogen Synthase Kinase 3 (GSK3) inhibitor. This compound, inhibits proliferation, induces apoptosis cell death, and activates the p53-Bax pathway in breast cancer cells, predominantly via cyclin D1 depletion. This compound induces significant growth inhibition and cell death in breast cancer cell lines, with a wide range of IC50 values (between 0.49 (MCF7) and 11 µM (NCI/ADR-RES and BT549)). This compound inhibits breast cancer cell growth through cyclin D1 depletion and p53 activation, and may thus offer an innovative therapeutic approach for breast cancers resistant to hormone-based therapy.

Properties

CAS No.

944744-57-4

Molecular Formula

C26H31N7O

Molecular Weight

457.582

IUPAC Name

2-(4-((2-(diethylamino)ethyl)(methyl)amino)phenyl)-N-(4-methylpyridin-3-yl)-3H-imidazo[4,5-b]pyridine-7-carboxamide

InChI

InChI=1S/C26H31N7O/c1-5-33(6-2)16-15-32(4)20-9-7-19(8-10-20)24-30-23-21(12-14-28-25(23)31-24)26(34)29-22-17-27-13-11-18(22)3/h7-14,17H,5-6,15-16H2,1-4H3,(H,29,34)(H,28,30,31)

InChI Key

PFCCDXDYVNKMHB-UHFFFAOYSA-N

SMILES

O=C(C1=C2C(NC(C3=CC=C(N(CCN(CC)CC)C)C=C3)=N2)=NC=C1)NC4=C(C)C=CN=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CG0009;  CG-0009;  CG 0009.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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